molecular formula C13H18O3 B7846732 2',4'-Dimethoxy-3-methylbutyrophenone

2',4'-Dimethoxy-3-methylbutyrophenone

Cat. No.: B7846732
M. Wt: 222.28 g/mol
InChI Key: GIQGVYZYHMFKNN-UHFFFAOYSA-N
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Description

2',4'-Dimethoxy-3-methylbutyrophenone is a chemical compound with the molecular formula C13H18O3. It is a derivative of butyrophenone and is known for its unique structural features, including two methoxy groups and a methyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2',4'-Dimethoxy-3-methylbutyrophenone typically involves the following steps:

  • Starting Materials: The synthesis begins with the use of 3-methylbenzene as the starting material.

  • Methylation: The benzene ring undergoes methylation to introduce the methoxy groups at the 2' and 4' positions.

  • Oxidation: The methyl group on the benzene ring is then oxidized to form the butyrophenone structure.

  • Purification: The final product is purified through recrystallization or other suitable purification techniques.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 2',4'-Dimethoxy-3-methylbutyrophenone can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding alcohols or other reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids.

  • Reduction Products: Alcohols and other reduced forms of the compound.

  • Substitution Products: Derivatives with different functional groups on the phenyl ring.

Scientific Research Applications

2',4'-Dimethoxy-3-methylbutyrophenone has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and signaling pathways.

  • Medicine: It has potential therapeutic applications, including its use as an anti-inflammatory agent and in the development of new drugs.

  • Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2',4'-Dimethoxy-3-methylbutyrophenone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2',4'-Dimethoxy-3-methylbutyrophenone is similar to other butyrophenone derivatives, such as butyrophenone itself and other substituted butyrophenones. its unique structural features, including the presence of methoxy groups, make it distinct in terms of its chemical properties and potential applications. Other similar compounds include:

  • Butyrophenone: The parent compound without substitutions.

  • 3-Methylbutyrophenone: A derivative with a methyl group but without methoxy groups.

  • 2,4-Dimethoxyacetophenone: A structurally related compound with a different functional group.

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Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-methylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-9(2)7-12(14)11-6-5-10(15-3)8-13(11)16-4/h5-6,8-9H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIQGVYZYHMFKNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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